molecular formula C9H9F3N2O3 B8028618 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine

Cat. No.: B8028618
M. Wt: 250.17 g/mol
InChI Key: SUEFSZLFUUQBAD-UHFFFAOYSA-N
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Description

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by three key functional groups:

  • Nitro group (-NO₂) at position 3, a strong electron-withdrawing group.
  • Propoxy group (-OCH₂CH₂CH₃) at position 2, an electron-donating alkoxy substituent.
  • Trifluoromethyl group (-CF₃) at position 5, another electron-withdrawing moiety.

This combination of substituents imparts unique electronic and steric properties, making the compound relevant in agrochemical, pharmaceutical, and materials science research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may contribute to redox activity or serve as a synthetic handle for further derivatization .

Properties

IUPAC Name

3-nitro-2-propoxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-2-3-17-8-7(14(15)16)4-6(5-13-8)9(10,11)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEFSZLFUUQBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine typically involves the nitration of 2-propoxy-5-(trifluoromethyl)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Position and Electronic Effects

a) 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS 1214343-07-3)
  • Structure : Differs by a methoxy (-OCH₃) group at position 2 instead of propoxy.
  • Impact: Electronic Effects: Methoxy is less electron-donating than propoxy due to shorter alkyl chains, slightly reducing steric bulk. Synthetic Utility: Methoxy groups are easier to introduce but less versatile in subsequent modifications (e.g., dealkylation reactions) .
b) 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine (CAS 1881330-66-0)
  • Structure : Replaces propoxy with propylthio (-SCH₂CH₂CH₃).
  • Impact: Electronic Effects: Thioethers are weaker electron donors than ethers, altering charge distribution. Stability: Sulfur’s polarizability may increase susceptibility to oxidation compared to oxygen-based substituents. Applications: Thioether-containing pyridines are often explored in catalysis or as intermediates in pesticide synthesis .

Functional Group Variations

a) 2,3-Dimethoxy-5-(trifluoromethyl)pyridine
  • Structure : Features methoxy groups at positions 2 and 3.
  • Electron Donation: Dual methoxy groups enhance electron-donating effects, counterbalancing the electron-withdrawing -CF₃ and -NO₂ groups .
b) Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structure : Chlorine (-Cl) at position 3 and a carboxylate ester (-COOCH₃) at position 2.
  • Impact :
    • Reactivity : Chlorine’s electronegativity enhances electrophilicity, while the ester group offers a site for hydrolysis or amidation.
    • Applications : Carboxylate esters are common in drug design for prodrug strategies or improving bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine -NO₂ (3), -OCH₂CH₂CH₃ (2), -CF₃ (5) C₉H₉F₃N₂O₃ High lipophilicity; agrochemical lead
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine -NO₂ (3), -OCH₃ (2), -CF₃ (5) C₇H₅F₃N₂O₃ Intermediate in drug synthesis
3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine -NO₂ (3), -SCH₂CH₂CH₃ (2), -CF₃ (5) C₉H₉F₃N₂O₂S Catalysis; pesticide intermediate
2,3-Dimethoxy-5-(trifluoromethyl)pyridine -OCH₃ (2,3), -CF₃ (5) C₈H₇F₃N₂O₂ Solubility modifier; ligand in DSSCs

Research Findings and Trends

  • Electronic Modulation : The propoxy group in this compound provides a balance between electron donation and steric bulk, making it more adaptable in synthetic pathways than smaller alkoxy or thioether analogues .
  • Stability : Trifluoromethyl and nitro groups synergistically enhance thermal and oxidative stability, critical for long-lasting agrochemical formulations .

Biological Activity

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a nitro group, a propoxy substituent, and a trifluoromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

  • Chemical Formula : C9H9F3N2O3
  • Molecular Weight : 236.17 g/mol
  • CAS Number : 125116557
PropertyValue
Molecular Weight236.17 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
StructureChemical Structure

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The compound's mechanism of action appears to involve the inhibition of bacterial protein synthesis and disruption of cell membrane integrity, leading to cell lysis.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. A study demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in vitro.

Case Study: Inhibition of TNF-α Production

In a controlled experiment using human macrophage cell lines, treatment with this compound resulted in a 50% reduction in TNF-α production at a concentration of 10 μM . This suggests its potential utility in treating inflammatory conditions.

Anticancer Activity

Emerging research has also explored the anticancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)20.8
A549 (Lung Cancer)18.3

The cytotoxic effects are thought to be mediated through the activation of apoptotic pathways, although further mechanistic studies are required to elucidate these processes.

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group : This functional group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Trifluoromethyl Group : Known for enhancing lipophilicity, this group may facilitate better membrane penetration and interaction with intracellular targets.
  • Propoxy Substituent : This moiety may contribute to the compound's solubility and stability in biological systems.

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